![molecular formula C22H26N2O2 B4754908 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B4754908.png)
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide
説明
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide, also known as MPAA, is a chemical compound that belongs to the class of amides. MPAA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by MPAA leads to an increase in the levels of endocannabinoids, which has been implicated in a variety of physiological processes.
作用機序
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide involves the inhibition of FAAH, which is responsible for the metabolism of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which then bind to cannabinoid receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide are primarily due to the increase in the levels of endocannabinoids, which have been implicated in a variety of physiological processes such as pain, inflammation, anxiety, and depression. The analgesic effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have been shown in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. The anti-inflammatory effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have been demonstrated in animal models of arthritis, colitis, and neuroinflammation. The anxiolytic and antidepressant effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have also been reported in various animal models of anxiety and depression.
実験室実験の利点と制限
The advantages of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide in lab experiments include its high potency and selectivity for FAAH, which allows for precise modulation of the endocannabinoid system. However, the limitations of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide include its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
For the research on N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide include the development of more potent and selective FAAH inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce the potential for side effects.
科学的研究の応用
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The inhibition of FAAH by N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide leads to an increase in the levels of endocannabinoids, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
特性
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-13-15-24(16-14-17)22(26)19-8-10-20(11-9-19)23-21(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIWHMIHBRJLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




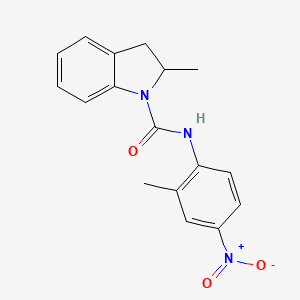
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
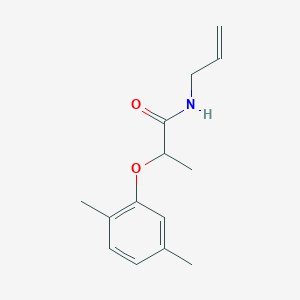
![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)
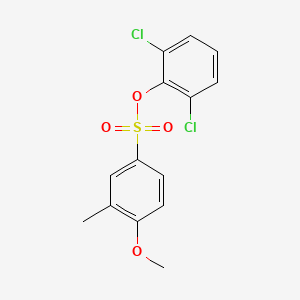
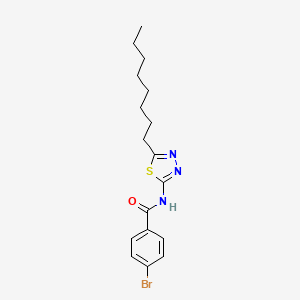
![7-[chloro(difluoro)methyl]-5-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4754884.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4754890.png)
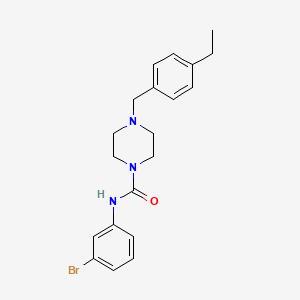
![3-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4754899.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4754903.png)

![N-(4-fluorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4754914.png)